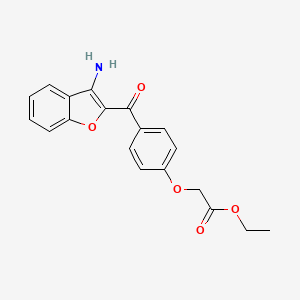

Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate

Description

Ethyl (4-((3-amino-1-benzofuran-2-yl)carbonyl)phenoxy)acetate is a synthetic organic compound featuring a benzofuran core substituted with an amino group at the 3-position, a carbonyl-linked phenoxyacetate moiety at the 2-position, and an ethyl ester group. This structure combines aromatic, hydrogen-bonding, and ester functionalities, making it a promising intermediate for pharmaceutical applications, particularly in the design of chemotherapeutic agents . Derivatives of phenylacetate and benzofuran are known for their roles in antibacterial and anticancer drug development due to their ability to interact with biological targets such as enzymes or DNA .

The compound’s synthesis typically involves multi-step reactions, including esterification, coupling, and cyclization processes. Crystallographic data for structurally related compounds (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) confirm the planar arrangement of the benzofuran ring and hydrogen-bonding networks involving the amino and carbonyl groups, which influence its stability and reactivity .

Properties

CAS No. |

301538-64-7 |

|---|---|

Molecular Formula |

C19H17NO5 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

ethyl 2-[4-(3-amino-1-benzofuran-2-carbonyl)phenoxy]acetate |

InChI |

InChI=1S/C19H17NO5/c1-2-23-16(21)11-24-13-9-7-12(8-10-13)18(22)19-17(20)14-5-3-4-6-15(14)25-19/h3-10H,2,11,20H2,1H3 |

InChI Key |

MGGYHCKHJAPCEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions . The amino group is then introduced via nucleophilic substitution or other suitable reactions. The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1) based on structural features, synthesis, and biological activity.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Benzofuran vs. The iodophenoxy group in CAS 303094-82-8 adds steric bulk and halogen-bonding capacity, which may improve target binding specificity .

- Amino Group: The 3-amino substituent in the target compound enables hydrogen bonding, a feature absent in the tetrazole and chromenone analogs. This could enhance interactions with polar biological targets, such as kinase enzymes .

Research Findings and Implications

- Crystallographic Insights : The planar benzofuran ring and hydrogen-bonding networks (N–H···O) in related compounds suggest stable crystal packing, which may correlate with improved bioavailability .

- Structure-Activity Relationships (SAR): Replacing the benzofuran core with tetrazole (CAS 28593-34-2) reduces molecular weight but may limit aromatic interactions critical for DNA intercalation. Conversely, the iodophenoxy group (CAS 303094-82-8) enhances lipophilicity, favoring membrane penetration .

Biological Activity

Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate is a complex organic compound notable for its unique structural features, including an ethyl ester, a benzofuran moiety, and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C19H17NO5

- Molecular Weight : 339.3 g/mol

- CAS Number : 301538-64-7

Structural Features

The compound features a benzofuran ring which is known for its biological activity. The presence of an amino group and a phenoxyacetate moiety enhances its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO5 |

| Molecular Weight | 339.3 g/mol |

| CAS Number | 301538-64-7 |

Antitumor Activity

Benzofuran derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in various cancer models. For instance, in vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: A549 Lung Adenocarcinoma Model

In a study involving A549 human lung adenocarcinoma cells, compounds derived from benzofuran structures exhibited significant cytotoxicity. The viability of treated cells was assessed using the MTT assay, revealing that certain derivatives reduced cell viability by over 60% compared to controls .

Antimicrobial Properties

Research on the antimicrobial activity of benzofuran derivatives indicates that they possess significant efficacy against various pathogens. This compound's structural components may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Screening Against Pathogens

In antimicrobial assays, derivatives were screened against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results showed varying degrees of inhibition, suggesting that modifications to the benzofuran structure can enhance antimicrobial potency .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Enzymes : The compound may act as an inhibitor or substrate for specific enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Studies indicate that similar compounds can induce cell cycle arrest, leading to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Significant | Moderate |

| 3-Amino-Benzofuran | High | Low |

| Benzofuran Derivatives | Variable | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.